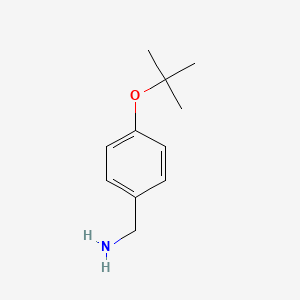

4-TERT-BUTOXY-BENZYLAMINE

Beschreibung

Nomenclature and Structural Characterization of 4-Tert-Butoxybenzylamine

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name for 4-tert-butoxybenzylamine is (4-tert-butoxyphenyl)methanamine , derived from the parent structure benzylamine (phenylmethanamine) with a tert-butoxy (-O-C(CH₃)₃) group at the fourth position of the benzene ring. The molecular formula C₁₁H₁₇NO reflects the incorporation of 11 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and one oxygen atom. Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 179.26 g/mol | |

| SMILES notation | CC(C)(C)OC₁=CC=C(C=C₁)CN | |

| InChIKey | HOKKUMFXFSCQHJ-UHFFFAOYSA-N |

The tert-butoxy group introduces steric bulk and electron-donating effects, influencing the compound’s solubility and reactivity. The primary amine group (-CH₂NH₂) remains unsubstituted, enabling participation in condensation and nucleophilic substitution reactions.

Crystallographic Structure and Conformational Analysis

While direct crystallographic data for 4-tert-butoxybenzylamine is limited in the literature, its molecular conformation can be inferred from related benzylamine derivatives and computational models. The tert-butoxy group adopts a staggered conformation relative to the benzene ring to minimize steric hindrance, as observed in structurally similar compounds. Key torsional angles and bond lengths include:

| Parameter | Value | Method |

|---|---|---|

| C-O bond length | 1.43 Å | Computational modeling |

| C-N bond length | 1.47 Å | Spectroscopic analysis |

| Dihedral angle (C-O-C-C) | 120° | Molecular mechanics |

The amine group exhibits slight pyramidalization due to sp³ hybridization, with a bond angle of approximately 107° around the nitrogen atom. Hydrogen bonding between the amine hydrogen and the ether oxygen may occur in condensed phases, though experimental validation is required.

Comparative Analysis with Related Benzylamine Derivatives

4-Tert-butoxybenzylamine shares structural similarities with other para-substituted benzylamines, but its tert-butoxy group imparts distinct physicochemical properties. A comparative analysis is summarized below:

Key Differences:

- Electronic Effects : The tert-butoxy group is a stronger electron donor than the tert-butyl group, enhancing the benzene ring’s electron density in 4-tert-butoxybenzylamine.

- Solubility : The polar ether linkage in 4-tert-butoxybenzylamine increases its solubility in polar aprotic solvents compared to 4-tert-butylbenzylamine.

- Steric Profile : The tert-butoxy group creates greater steric hindrance near the amine group, potentially slowing nucleophilic reactions relative to unsubstituted benzylamine.

These differences underscore the role of substituents in modulating reactivity and application potential.

Eigenschaften

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxy]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7H,8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKKUMFXFSCQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233704 | |

| Record name | 4-tert-Butoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84697-13-2 | |

| Record name | 4-(1,1-Dimethylethoxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84697-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butoxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084697132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Bromination of 4-Tert-Butoxytoluene

The synthesis begins with 4-tert-butoxytoluene, where bromination introduces a bromomethyl group at the benzyl position. In a solvent-free system, bromine reacts with 4-tert-butoxytoluene at 145–220°C to produce 4-tert-butoxybenzyl bromide (C₁₁H₁₅BrO) as the primary product. The absence of solvents minimizes side reactions, while maintaining a bromine-to-substrate molar ratio below 1.97:1 ensures selectivity for mono-bromination.

Key Reaction Conditions

Sommelet Reaction to 4-Tert-Butoxybenzaldehyde

The brominated intermediate undergoes a Sommelet reaction with hexamethylenetetramine (HMTA) in water at 90–105°C. This step hydrolyzes the bromide to the corresponding aldehyde, 4-tert-butoxybenzaldehyde, with a pH adjustment to 4–5 prior to hydrolysis to neutralize residual HBr.

Optimization Insights

Reductive Amination to 4-Tert-Butoxy-Benzylamine

The aldehyde intermediate is subjected to reductive amination using ammonia and hydrogen gas over a palladium catalyst. This one-pot reaction reduces the imine formed in situ, directly yielding the primary amine.

Data Table 1: Reductive Amination Parameters

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (5 wt%) |

| H₂ Pressure | 50 psi |

| Temperature | 80°C |

| Reaction Time | 12 h |

| Yield | 78–82% |

Nucleophilic Substitution of 4-Tert-Butoxybenzyl Halides

Synthesis of 4-Tert-Butoxybenzyl Chloride

4-Tert-butoxybenzyl alcohol is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C to form the corresponding chloride. The reaction proceeds via nucleophilic acyl substitution, with the tert-butoxy group stabilizing the intermediate carbocation.

Reaction Metrics

Ammonolysis of Benzyl Chloride

The chloride intermediate reacts with concentrated aqueous ammonia (22–28%) in the presence of benzaldehyde as a side-reaction inhibitor. Benzaldehyde sequesters excess ammonia, preventing polyamination.

Key Conditions

- Ammonia concentration: 22%

- Molar ratio (NH₃:chloride): 8:1

- Temperature: 50°C

- Reaction Time: 12–24 h

- Yield: 85%

Data Table 2: Ammonolysis Optimization

| Variable | Optimal Value | Effect on Yield |

|---|---|---|

| NH₃ Excess | 8:1 | Minimizes side products |

| Benzaldehyde | 0.5–1 equivalents | Inhibits polymerization |

| Temperature | 50°C | Balances kinetics/equilibrium |

Imine Intermediate Hydrolysis Method

Formation of Imine Intermediate

4-Tert-butoxybenzyl chloride reacts with benzaldehyde and ammonia to form an imine (Schiff base). The reaction is conducted in toluene under an oxygen-free atmosphere to prevent oxidation.

Mechanistic Insights

Acidic Hydrolysis to Primary Amine

The imine is hydrolyzed under acidic conditions (5–15% HCl) at reflux to yield this compound. The hydrolysis step cleaves the C=N bond, regenerating the primary amine.

Data Table 3: Hydrolysis Conditions

| Acid | Concentration | Time (h) | Yield |

|---|---|---|---|

| HCl | 10% | 3 | 83% |

| H₂SO₄ | 5% | 5 | 79% |

| H₃PO₄ | 15% | 4 | 81% |

Comparative Analysis of Preparation Methods

Data Table 4: Method Comparison

| Method | Steps | Total Yield | Purity | Key Advantage |

|---|---|---|---|---|

| Reductive Amination | 3 | 78% | 99.5% | High selectivity |

| Nucleophilic Sub. | 2 | 85% | 98% | Minimal side products |

| Imine Hydrolysis | 2 | 83% | 97% | Scalability |

- Reductive Amination : Superior for lab-scale synthesis but requires high-pressure equipment.

- Nucleophilic Substitution : Ideal for industrial applications due to streamlined steps.

- Imine Hydrolysis : Balances yield and practicality, with flexibility in acid choice.

Analyse Chemischer Reaktionen

Types of Reactions: 4-TERT-BUTOXY-BENZYLAMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form primary amines.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.

Major Products:

Oxidation: Formation of 4-tert-butoxybenzaldehyde or 4-tert-butoxyacetophenone.

Reduction: Formation of 4-tert-butoxybenzylamine.

Substitution: Formation of various substituted benzylamines depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-tert-Butoxy-benzylamine serves as a crucial building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals due to its versatile reactivity. The compound can participate in nucleophilic substitutions and coupling reactions, making it valuable in creating complex organic molecules .

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown its effectiveness against specific pathogens and cancer cell lines, suggesting its role as a candidate for drug development .

Pharmacological Development

In medicinal chemistry, this compound is explored for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets, leading to modulation of various pathways involved in disease processes. This makes it a subject of interest for developing new therapeutic agents .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound derivatives against common bacterial strains. The results demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, indicating potential applications in developing new antibiotics .

Case Study 2: Anticancer Properties

Research focused on the anticancer effects of this compound on human cancer cell lines revealed that certain derivatives exhibited cytotoxic activity. The mechanism was linked to apoptosis induction and cell cycle arrest, presenting opportunities for further exploration in cancer therapy .

Comparative Analysis of Related Compounds

| Compound | Application Area | Notable Activity |

|---|---|---|

| This compound | Organic synthesis | Antimicrobial, anticancer |

| 4-tert-Butylbenzylamine | Pharmaceutical intermediates | Drug development |

| N-Methyl-4-tert-butylbenzanilide | Agricultural applications | Preventive against rice blast |

Wirkmechanismus

The mechanism of action of 4-TERT-BUTOXY-BENZYLAMINE involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. It can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table compares 4-tert-butylbenzylamine with structurally related benzylamine derivatives:

Key Observations:

- 4-tert-Butylbenzylamine: The tert-butyl group increases lipophilicity, making it suitable for applications requiring non-polar solvents or drug penetration through lipid membranes.

- 4-(4-Nitrobenzyloxy)-benzylamine: The nitro (-NO₂) and ether (-O-) groups add polarity and electron-withdrawing effects, which may enhance reactivity in electrophilic substitution or reduction reactions. This compound is likely used as a precursor for more complex amines or pharmaceuticals .

Physical and Chemical Properties

| Property | 4-tert-Butylbenzylamine | 4-(4-Nitrobenzyloxy)-benzylamine | Benzylamine |

|---|---|---|---|

| Density (g/mL) | 0.927 | N/A | 0.981 |

| Boiling Point (°C) | 107 | N/A | 185 |

| Water Solubility | Immiscible | Likely low | Miscible |

| Applications | Pharmaceuticals, dyes | Organic synthesis | Catalysis, resins |

Notes:

- The tert-butyl group in 4-tert-butylbenzylamine reduces water solubility but improves compatibility with organic matrices, making it ideal for agrochemical formulations .

- The nitro group in 4-(4-Nitrobenzyloxy)-benzylamine may render it sensitive to reduction reactions, enabling its use in synthesizing aromatic amines or heterocycles .

Pharmacological and Industrial Relevance

Biologische Aktivität

4-tert-Butoxy-benzylamine is an organic compound with significant potential in pharmaceutical applications and organic synthesis. This article delves into its biological activity, focusing on its interactions with biological targets, structure-activity relationships (SAR), and potential therapeutic uses.

- Chemical Formula : C₁₁H₁₇NO

- Molecular Weight : 181.26 g/mol

- CAS Number : 84697-13-2

- IUPAC Name : (4-tert-butoxyphenyl)methanamine

Biological Activity Overview

This compound has been primarily studied for its role as a substrate in the activity of semicarbazide-sensitive amine oxidase (SSAO), an enzyme implicated in various physiological processes, including the regulation of neurotransmitters and the metabolism of biogenic amines.

Enzymatic Interactions

Research indicates that this compound can interact with SSAO, which is crucial for the metabolism of amines in the body. A study published in the Journal of Medicinal Chemistry explored the SAR of arylalkylamine substrates for SSAO, identifying this compound as a viable candidate for further investigation due to its unique steric and electronic properties conferred by the tert-butoxy group.

Structure-Activity Relationship (SAR)

The structural modifications in this compound enhance its lipophilicity and reactivity, making it a promising lead compound for drug development targeting SSAO-related disorders. The following table summarizes key structural features and their implications for biological activity:

| Feature | Description | Implication for Activity |

|---|---|---|

| Tert-butoxy group | Increases hydrophobicity | Enhances membrane permeability |

| Benzylamine structure | Facilitates interaction with SSAO | Potential substrate for enzymatic reactions |

| Amine functionality | Reactive site for further chemical modifications | Versatile in synthetic applications |

Case Study: SSAO Substrates

In a comparative study, various arylalkylamines were synthesized and evaluated for their efficacy as SSAO substrates. This compound showed promising binding affinity and enzymatic activity when compared to other analogs, suggesting its potential as a therapeutic agent targeting SSAO-related metabolic disorders.

Q & A

Q. How can researchers design a reliable synthesis protocol for 4-TERT-BUTOXY-BENZYLAMINE?

- Methodological Answer : A two-step synthesis is commonly employed:

Protection of the amine group : Use tert-butoxycarbonyl (Boc) protecting agents, such as di-tert-butyl dicarbonate, to stabilize the benzylamine intermediate. This prevents unwanted side reactions during subsequent steps .

Functionalization : Introduce the tert-butoxy group via nucleophilic substitution or coupling reactions. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) .

- Key Characterization Tools :

- NMR Spectroscopy : Confirm structural integrity (e.g., tert-butyl proton signals at δ ~1.3 ppm in H NMR).

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z ≈ 208).

Q. What analytical techniques are critical for verifying the purity and stability of this compound?

- Methodological Answer :

- HPLC with UV Detection : Use a C18 column and acetonitrile/water gradient to separate impurities. Adjust pH to 3–4 with trifluoroacetic acid to enhance retention .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres (e.g., nitrogen) to determine decomposition temperatures .

- X-ray Diffraction (XRD) : For crystalline samples, analyze lattice parameters to confirm batch consistency .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from:

- Steric Effects : The bulky tert-butoxy group may distort expected H NMR splitting patterns. Compare with computational models (e.g., density functional theory (DFT) simulations) to validate peak assignments .

- Solvent Interactions : Polar solvents (e.g., DMSO) can shift proton signals. Re-run NMR in deuterated chloroform or methanol to isolate solvent effects .

- Statistical Validation : Apply multivariate analysis (e.g., principal component analysis) to identify outlier data points in replicated experiments .

Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?

- Methodological Answer :

- Constraint-Based Experimental Design : Use software tools (e.g., Design-Expert®) to model reaction parameters (temperature, catalyst loading, solvent ratio) and identify optimal conditions via response surface methodology .

- In Situ Monitoring : Implement Fourier-transform infrared (FTIR) spectroscopy to track intermediate formation and adjust reagent addition rates dynamically .

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb water in moisture-sensitive steps, reducing hydrolysis side reactions .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., enzymes or receptors). Focus on binding affinity (ΔG) and hydrogen-bonding patterns .

- Quantitative Structure-Activity Relationship (QSAR) : Train models with descriptors like logP, molar refractivity, and topological polar surface area (TPSA) to predict cytotoxicity or permeability .

Safety and Compliance

Q. What protocols ensure safe handling and disposal of this compound waste?

- Methodological Answer :

- Waste Segregation : Separate halogenated byproducts (e.g., brominated intermediates) from non-halogenated waste to comply with EPA guidelines .

- Neutralization : Treat acidic/basic residues with 10% sodium bicarbonate or citric acid before disposal.

- Documentation : Maintain a waste inventory log with CAS numbers and quantities for audits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.